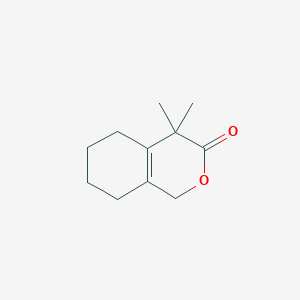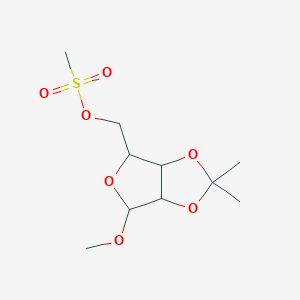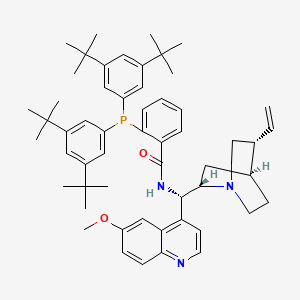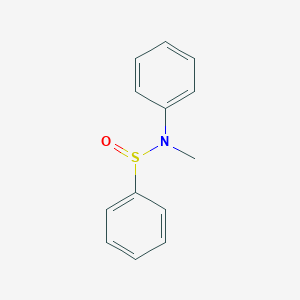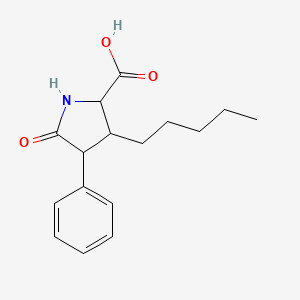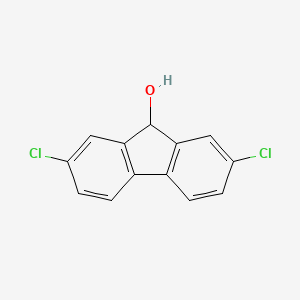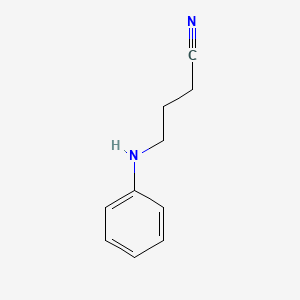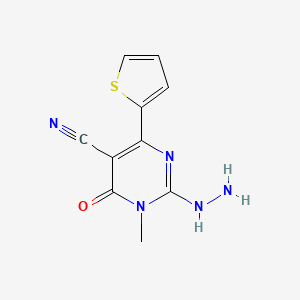![molecular formula C19H19N3O6 B14009767 2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 73931-06-3](/img/structure/B14009767.png)
2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4 This compound is characterized by a spirocyclic framework, which includes a piperidine ring fused with a nonane ring system, and a nitrophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess and yield . The reaction conditions often involve the use of unactivated substrates, which require specific catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro derivatives.
Scientific Research Applications
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure provides stability and specificity in binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A structurally similar compound with a spirocyclic framework.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring system.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring system.
Uniqueness
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to the presence of the nitrophenyl group and the specific arrangement of functional groups.
Properties
CAS No. |
73931-06-3 |
|---|---|
Molecular Formula |
C19H19N3O6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C19H19N3O6/c23-15-8-7-14(21-16(24)11-19(18(21)26)9-1-2-10-19)17(25)20(15)12-3-5-13(6-4-12)22(27)28/h3-6,14H,1-2,7-11H2 |
InChI Key |
OHOYRNQJOKGGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


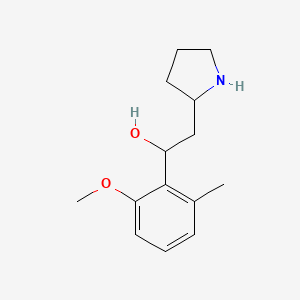
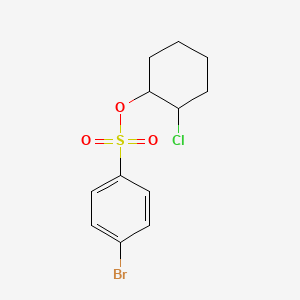
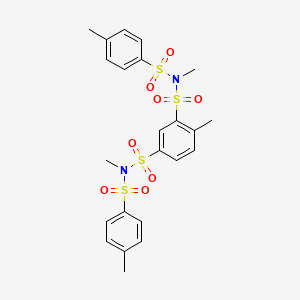

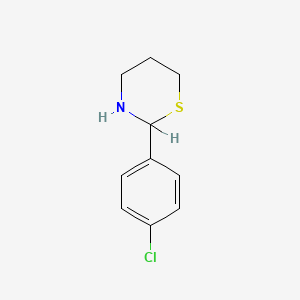
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
